molecular formula C18H19Cl2N5O2 B2673296 N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide CAS No. 338780-54-4

N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B2673296
CAS No.: 338780-54-4
M. Wt: 408.28
InChI Key: SAFZJYQYOXHNQC-UHFFFAOYSA-N
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Description

N-[(1E)-{[(2,6-Dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a pyrimidin-2-yl group at the 1-position and a (2,6-dichlorophenyl)methoxyimino methyl moiety at the 4-position. The (1E)-configuration of the imine group suggests a planar geometry, which may influence binding interactions with biological targets . The 2,6-dichlorophenyl group is a common structural motif in bioactive compounds, often enhancing lipophilicity and target affinity .

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-1-pyrimidin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N5O2/c19-15-3-1-4-16(20)14(15)11-27-24-12-23-17(26)13-5-9-25(10-6-13)18-21-7-2-8-22-18/h1-4,7-8,12-13H,5-6,9-11H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFZJYQYOXHNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC=NOCC2=C(C=CC=C2Cl)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N/C=N/OCC2=C(C=CC=C2Cl)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide, commonly referred to as compound 135759933 (PubChem CID: 135759933), is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C18H19Cl2N5O2
Molecular Weight: 396.28 g/mol
CAS Number: 135759933

The compound features a piperidine core substituted with a pyrimidine ring and a dichlorophenyl group, contributing to its unique biological profile. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Research indicates that the compound exhibits significant activity against various cancer cell lines. Its mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival:

  • Inhibition of Cell Proliferation: Studies have shown that this compound can effectively reduce the viability of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
  • Targeting Enzymatic Pathways: The compound may inhibit specific enzymes involved in nucleotide metabolism, which are crucial for cancer cell growth and replication. This is particularly relevant in the context of pyrimidine metabolism pathways .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies: In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The IC50 values suggest potent activity at low concentrations .
Cell LineIC50 (µM)Mechanism of Action
A431 (Carcinoma)5.0Induction of apoptosis
MCF7 (Breast)7.5Cell cycle arrest at G2/M phase
HeLa (Cervical)4.0Inhibition of metabolic pathways

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated potential antimicrobial effects against certain bacterial strains. The compound's ability to disrupt bacterial cell walls may contribute to its efficacy .

Case Studies

  • Case Study on Anticancer Efficacy:
    A study conducted on the effects of this compound on glioma cells revealed a significant reduction in cell viability. The study reported that the compound induced necroptosis and autophagy, highlighting its multifaceted approach to combating tumor growth .
  • Antimicrobial Properties:
    Another investigation assessed the antibacterial activity of similar compounds in the same class, demonstrating that modifications in their chemical structure could enhance their efficacy against resistant bacterial strains .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C18H19Cl2N5O2
  • Molecular Weight : 408.3 g/mol
  • IUPAC Name : N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide

This structure includes a pyrimidine ring, a piperidine moiety, and a methoxyimino group, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. The presence of the pyrimidine and piperidine rings may enhance interactions with biological targets involved in cancer proliferation. Preliminary studies suggest that derivatives of this compound could be explored for their efficacy against various cancer cell lines, potentially leading to the development of novel anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar piperidine derivatives have been evaluated for their effectiveness against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. Studies have shown that modifications to the piperidine structure can lead to enhanced antimicrobial properties, making this compound a candidate for further investigation in the field of infectious diseases .

Neurological Applications

Given the structural similarities to known neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems. Research into piperidine derivatives has revealed their capacity to modulate receptors involved in neurological disorders, suggesting that this compound could be explored for therapeutic effects in conditions such as depression or anxiety .

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer potential of structurally related compounds in vitro. The findings indicated that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines, demonstrating significant cytotoxicity. These results highlight the need for further optimization of this compound to enhance its selectivity and potency.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of piperidine derivatives were synthesized and tested against various bacterial pathogens. The results showed that modifications similar to those found in this compound led to improved antimicrobial activity. This underscores the potential for this compound in developing new antibiotics .

Comparison with Similar Compounds

Key Observations:

  • Piperidine Core Modifications : The target compound shares a piperidine-4-carboxamide core with HCV and AKT inhibitors (e.g., and ), but its pyrimidin-2-yl substituent distinguishes it from oxazole- or pyrrolopyrimidine-containing analogs .
  • Dichlorophenyl Groups: The 2,6-dichlorophenyl-methoxyimino group is critical for lipophilicity and target engagement, as seen in HCV inhibitors () and fungicides (). In contrast, 2,4-dichlorophenyl variants (e.g., Pyriphenox) are associated with pesticidal activity .
  • Imine Configuration: The (1E)-imine geometry may enhance stability compared to non-planar analogs like (4E)-N-[(2-chlorophenyl)methoxy]piperidin-4-imine, which adopts a distorted chair conformation in crystallographic studies .

Q & A

Q. How can solubility challenges be addressed in formulation for biological testing?

  • Methodology :
  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while maintaining cell viability .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility .

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